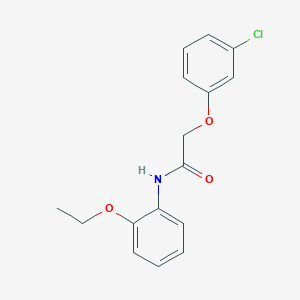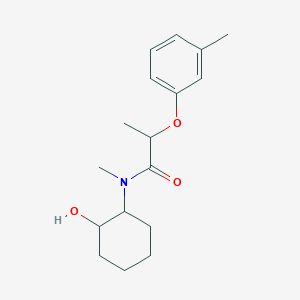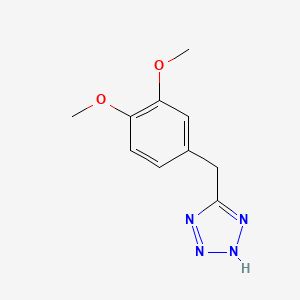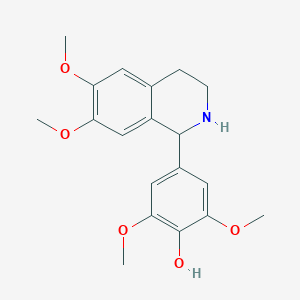
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with the acetamide group have been extensively studied due to their diverse applications in pharmaceuticals, agriculture, and material science. The introduction of chlorophenoxy and ethoxyphenyl groups can significantly affect the molecule's reactivity, biological activity, and physical properties.
Synthesis Analysis
Compounds similar to "2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide" are typically synthesized through multi-step organic reactions involving the acylation of amines, etherification, and introduction of chloro groups. Such processes often require careful selection of reagents, catalysts, and conditions to achieve high yields and purity (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like NMR, LC-MS, and X-ray crystallography. These compounds often exhibit specific crystalline structures and molecular geometries that influence their chemical behavior and interaction with biological targets (B. Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including hydrolysis, condensation, and substitution reactions, influenced by the presence of electron-withdrawing or donating groups. Their reactivity can be tailored for specific applications, such as the synthesis of pharmaceuticals or agrochemicals (N. Agarwal & R. Mital, 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of chemical compounds. These properties are determined by the compound's molecular structure and functional groups, affecting its behavior in different environments (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding the compound's potential uses. Studies often employ computational and spectroscopic methods to elucidate these properties and predict the compound's behavior in various chemical reactions (N. Choudhary et al., 2014).
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Soft Tissue Sarcoma and Phenoxyherbicides
Research has explored the association between exposure to phenoxyherbicides, including compounds like 2,4,5-trichlorophenoxyacetic acid, and the risk of developing soft tissue sarcoma. Studies in New Zealand indicated a potential but not statistically significant risk increase, highlighting the need for further investigation into the environmental and health impacts of chlorophenoxy compounds (Smith et al., 1984).
Acetaminophen Metabolism
Research on acetaminophen, a compound used for its analgesic properties, has contributed to understanding the metabolic pathways and the formation of various metabolites in humans. Such studies are crucial for evaluating the environmental fate and biological impacts of similar acetamide compounds (Mrochek et al., 1974).
N-Methyl-d-Aspartate (NMDA) Receptor Ligands
Compounds like [11C]GMOM, which binds to the NMDA receptor, are used in PET imaging to study brain functions and disorders. These studies are vital for understanding neurological pathways and developing treatments for brain diseases. The research on NMDA receptor ligands provides insights into the scientific applications of structurally complex acetamides in neurology and pharmacology (van der Doef et al., 2015).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15-9-4-3-8-14(15)18-16(19)11-21-13-7-5-6-12(17)10-13/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGUVCLMBKGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)